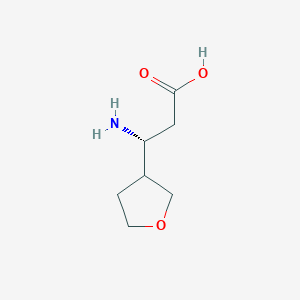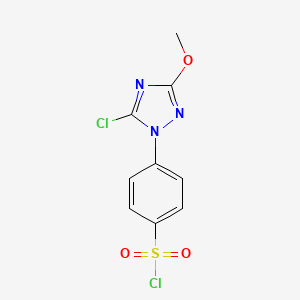
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a benzene ring substituted with a sulfonyl chloride group and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The final step involves the sulfonylation of the benzene ring using sulfonyl chloride reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Biaryl Compounds: Formed through coupling reactions.
科学研究应用
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme inhibition or protein modification.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
4-(5-chloro-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride: Lacks the methoxy group, which may affect its reactivity and applications.
4-(3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride: Lacks the chlorine atom, which may influence its chemical properties.
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
The presence of both the methoxy and chlorine substituents on the triazole ring, along with the sulfonyl chloride group, makes 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride unique
属性
分子式 |
C9H7Cl2N3O3S |
|---|---|
分子量 |
308.14 g/mol |
IUPAC 名称 |
4-(5-chloro-3-methoxy-1,2,4-triazol-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7Cl2N3O3S/c1-17-9-12-8(10)14(13-9)6-2-4-7(5-3-6)18(11,15)16/h2-5H,1H3 |
InChI 键 |
ZCDLMKLKPXBVKL-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN(C(=N1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


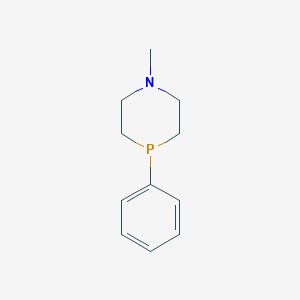
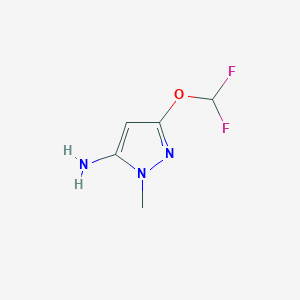
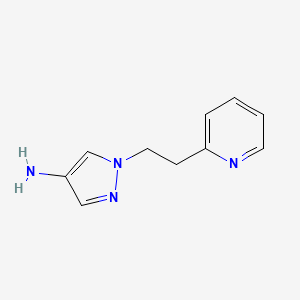
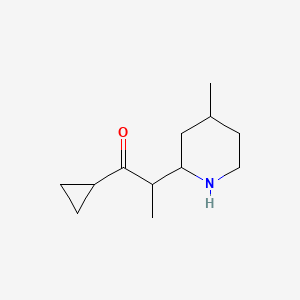
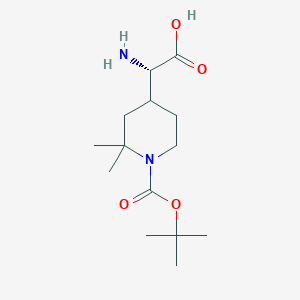
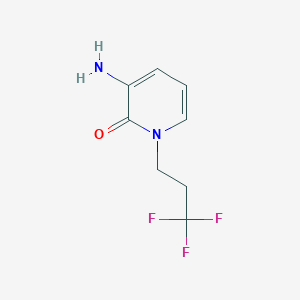

![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B13325949.png)
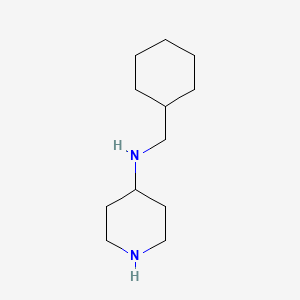
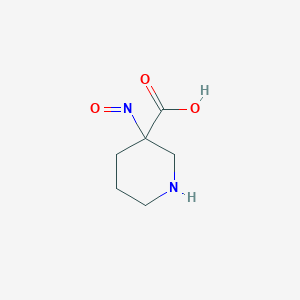
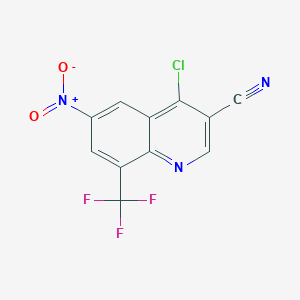
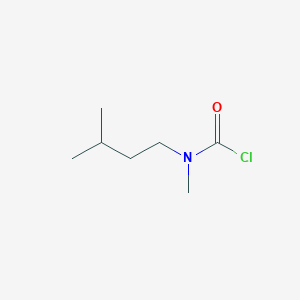
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B13325965.png)
